
Tariquidar
Overview
Description
Tariquidar (XR9576) is a third-generation P-glycoprotein (P-gp/ABCB1) inhibitor developed by Xenova Group Ltd. . It belongs to the dimethoxytetrahydroisoquinoline-ethyl-phenylamine structural class and is characterized by its noncompetitive, high-affinity binding to P-gp, which inhibits ATP hydrolysis and blocks drug efflux . This compound has demonstrated prolonged P-gp inhibition (>48 hours post-dose in humans) and minimal pharmacokinetic interactions with co-administered chemotherapeutics, making it a candidate for overcoming multidrug resistance (MDR) in cancers .
Preparation Methods
Core Synthetic Pathway of Tariquidar
The synthesis of this compound begins with functionalization of 4,5-dimethoxy-2-nitrobenzoic acid, followed by sequential coupling and deprotection steps to assemble its complex heterocyclic structure.
Initial Functionalization and Protection
4,5-Dimethoxy-2-nitrobenzoic acid undergoes mono-demethylation using aqueous potassium hydroxide (KOH) to yield 5-hydroxy-4-methoxy-2-nitrobenzoic acid (Compound 2 ). Subsequent pivaloyl protection of the phenolic hydroxyl group forms Compound 3 , which is converted to its acid chloride and coupled with 6,7-dimethoxy-2-(4-aminophenethyl)-1,2,3,4-tetrahydroisoquinoline to produce Compound 4 . Catalytic hydrogenation of the nitro group in 4 yields anthranilic acid derivative 5 , which reacts with 3-quinolinecarbonyl chloride to form O-pivaloyl-Tariquidar (Compound 6 ). Final deprotection using ammonia in ethanol removes the pivaloyl group, yielding O-desmethyl-Tariquidar (Compound 7 ).
Methylation and Final Product Isolation
Compound 7 undergoes O-methylation with [11C]methyl triflate in acetone containing aqueous sodium hydroxide (NaOH) to produce [11C]this compound ([11C]-1 ). This radiolabeling step achieves a decay-corrected radiochemical yield of 5.4 ± 3.0% (n = 45) and specific activity of 114 ± 67 GBq/μmol. Non-radiolabeled this compound is synthesized analogously using unlabeled methylating agents.
Structural Modifications and Structure-Activity Relationships
This compound’s efficacy as a dual P-gp/BCRP inhibitor stems from strategic substitutions on its anthranilic acid and tetrahydroisoquinoline moieties. SAR studies highlight the impact of substituents on inhibitory potency.
Key Substituents and Pharmacological Impact
Compound | R (Anthranilic Acid) | R₁,₂ (Tetrahydroisoquinoline) | BCRP pIC₅₀ ± SD | P-gp pIC₅₀ ± SD |
---|---|---|---|---|
5 (XR9456) | Phenyl | H | 5.40 ± 0.13 | 6.29 ± 0.06 |
17 (XR9544) | 3-Quinolinyl | H | 5.30 ± 0.19 | 6.78 ± 0.09 |
26 (this compound) | 3-Quinolinyl | OCH₃ | 5.84 ± 0.04 | 7.14 ± 0.12 |
66 (XR9577) | 3-Quinolinyl | H | 6.00 ± 0.23 | 6.45 ± 0.07 |
Methoxy groups at R₁,₂ positions (as in this compound) enhance P-gp inhibition (pIC₅₀ = 7.14) compared to non-substituted analogs (pIC₅₀ = 6.45). The 3-quinolinyl group at R improves BCRP binding affinity over phenyl derivatives.
Synthetic Optimization for Dual Inhibition
Peptide coupling strategies are employed to introduce substituents at the tetrahydroisoquinoline terminus. For example, coupling (S)-valine-based bis-thiazole precursors with carboxylic acid derivatives enhances solubility without compromising P-gp binding.
Radiolabeling Techniques for PET Imaging
Carbon-11-labeled this compound derivatives enable non-invasive imaging of P-gp/BCRP activity in vivo. Two radiolabeling methods are predominant:
[11C]Methyl Triflate-Based Methylation
O-Desmethyl-Tariquidar (7 ) reacts with [11C]methyl triflate in acetone/NaOH, yielding [11C]this compound in 40 minutes with >98% radiochemical purity. This method’s specific activity (111–185 GBq/μmol) suits clinical PET studies.
Solid-Phase Extraction (SPE) Purification
A simplified SPE protocol replaces HPLC purification, reducing synthesis time to 15–20 minutes post-irradiation. This innovation facilitates rapid tracer production for time-sensitive imaging protocols.
Formulation and Stability Considerations
This compound’s lipophilicity (logP = 6.38) necessitates specialized formulations for intravenous administration. Clinical formulations dissolve this compound free base in 20% ethanol/80% propylene glycol, diluted to 250 mL with 5% dextrose for infusion. Stability studies confirm compatibility with aqueous dextrose solutions over 30-minute infusions.
Molecular Dynamics and Conformational Analysis
All-atom molecular dynamics (MD) simulations reveal this compound’s membrane-assisted binding mechanism to P-gp. In lipid bilayers, this compound adopts folded conformations that facilitate entry into P-gp’s transmembrane domains. Simulations further show that occluded P-gp conformations stabilize this compound binding, preventing ATP-driven efflux.
Chemical Reactions Analysis
Types of Reactions
Tariquidar undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and isoquinoline derivatives, which can have different pharmacological properties .
Scientific Research Applications
Tariquidar has a wide range of scientific research applications:
Chemistry: Used as a tool to study the mechanisms of drug resistance and efflux in cells.
Biology: Helps in understanding the role of P-glycoprotein in cellular processes.
Medicine: Investigated for its potential to enhance the efficacy of chemotherapeutic agents in cancer treatment.
Industry: Used in the development of new drugs and therapeutic strategies to overcome multidrug resistance.
Mechanism of Action
Tariquidar exerts its effects by inhibiting P-glycoprotein, a transport protein that pumps drugs out of cells. By binding to the H-binding site of P-glycoprotein, this compound prevents the efflux of chemotherapeutic agents, thereby increasing their intracellular concentration and enhancing their efficacy . This inhibition of P-glycoprotein also affects the distribution and bioavailability of drugs, as well as the migration of dendritic cells .
Comparison with Similar Compounds
Second- vs. Third-Generation Inhibitors
Tariquidar is often classified as a third-generation P-gp inhibitor due to its specificity and reduced toxicity compared to earlier generations. However, some sources categorize it alongside second-generation inhibitors like elacridar (GF120918) and zosuquidar due to overlapping timelines in clinical development . Key distinctions include:
Structural and Functional Advantages Over Analogues
- Potency and Selectivity: this compound derivatives modified at the 3-quinoline moiety (e.g., sulfonamide/amide substitutions) showed improved P-gp selectivity and reduced cytotoxicity in normal cells compared to parent compounds . For example, derivative 6 (5-chlorothienyl group) and 7 (3,4,5-trimethoxyphenyl) exhibited reversal efficacy 2–3× higher than verapamil in SW620-AD300 cells .
- BCRP Interaction : Unlike elacridar, this compound acts as a BCRP substrate (EC50 for ATPase stimulation = 138.4 nM) while inhibiting BCRP-mediated efflux at 100 nM . This dual activity may complicate its use in cancers overexpressing both transporters.
Preclinical and Clinical Efficacy
- BBB Penetration : In rats, this compound increased brain uptake of (R)-[11C]verapamil by 11-fold, but only 2.7-fold in humans, highlighting species-dependent P-gp expression .
Pharmacokinetic Profile
- Oral Bioavailability : In rats, oral bioavailability reached 86.3% (microemulsion formulation), contrasting sharply with low human bioavailability, necessitating IV administration .
- CNS Distribution : this compound concentrations in rat brains were 2–3× higher than plasma, but CSF penetration was negligible .
Key Research Findings
Mechanistic Insights
- Conformational Lock : this compound inhibits P-gp by stabilizing a closed conformation, preventing transition to the open state required for substrate efflux . This contrasts with verapamil, which competes for substrate-binding sites .
- Species Variability : this compound’s potency (EC50) is similar in humans and rats, but its clinical impact is dampened by lower P-gp density at the human BBB .
Derivatives and Hybrid Compounds
- Chalcone-Ketone Hybrids : Chalcone16d (UR-DP48) showed ABCG2-selective inhibition comparable to fumitremorgin C, addressing this compound’s hydrolysis susceptibility .
- Quinoline Carboxamides: Derivatives replacing this compound’s benzanilide group with biphenyl moieties achieved ABCG2 IC50 = 0.544 µM, enhancing stability and selectivity .
Biological Activity
Tariquidar (also known as XR9576) is a third-generation P-glycoprotein (P-gp) inhibitor that has garnered significant attention for its potential to overcome multidrug resistance (MDR) in various cancers and other therapeutic areas. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, efficacy, and implications in clinical settings.
This compound functions primarily by inhibiting P-glycoprotein, a membrane transporter that actively effluxes drugs out of cells, thereby reducing their intracellular concentrations. This action is crucial in cancer therapy, where P-gp overexpression is often associated with resistance to chemotherapy agents.
- Binding Affinity : this compound exhibits a high binding affinity for P-gp, with a dissociation constant of approximately 5 nM .
- Inhibition Potency : It has been shown to reverse resistance at low concentrations (25-80 nM), demonstrating potency significantly greater than earlier generation modulators like PSC833 and verapamil .
Efficacy in Cancer Treatment
Numerous studies have investigated the efficacy of this compound in enhancing the effectiveness of chemotherapeutic agents:
- Case Study: Paclitaxel Sensitivity : In a study involving MRP7-transfected HEK293 cells, this compound increased the intracellular accumulation of paclitaxel, a common chemotherapeutic agent, by inhibiting its efflux. This resulted in enhanced sensitivity to paclitaxel in cells that typically exhibit MDR .
- Xenograft Models : this compound has been tested in murine xenograft models, showing significant potentiation of anticancer drug efficacy. For instance, it effectively sensitized MRP7-expressing cells to various substrates including docetaxel and vincristine .
Impact on Drug Delivery to the Central Nervous System
This compound's ability to cross the blood-brain barrier (BBB) and inhibit P-gp has been explored as a means to enhance drug delivery:
- Animal Studies : Research indicates that this compound can increase the delivery of P-gp substrates into the brain by severalfold. In one study using PET imaging, administration of this compound resulted in a 1,137% increase in brain uptake of tracer compounds compared to baseline measurements .
- Potential Applications : This property makes this compound a candidate for treating neurological conditions where drug delivery is limited by P-gp activity.
Inhibition of Bacterial Resistance
This compound's inhibitory effects are not limited to human cells; it also shows promise against bacterial efflux pumps:
- Study Findings : In vitro studies demonstrated that this compound could significantly reduce the minimum inhibitory concentration (MIC) of ciprofloxacin against certain strains of Staphylococcus aureus, particularly those overexpressing the NorA efflux pump. The addition of this compound led to a tenfold reduction in ciprofloxacin MIC for resistant strains .
Research Findings Summary
The following table summarizes key findings from various studies on this compound's biological activity:
Future Directions
The ongoing research into this compound's mechanisms and applications suggests several avenues for future exploration:
- Clinical Trials : Continued investigation into its use as an adjunct therapy in cancer treatment and other diseases.
- Combination Therapies : Exploring synergistic effects when combined with other therapeutic agents.
- Broader Spectrum Applications : Evaluating efficacy against additional bacterial strains and other types of MDR transporters.
Q & A
Basic Research Questions
Q. What experimental methodologies are used to quantify Tariquidar’s efficacy in reversing multidrug resistance (MDR) in cancer cell lines?
- Methodological Answer : this compound’s MDR-reversal efficacy is typically assessed via in vitro cytotoxicity assays using P-glycoprotein (P-gp)-overexpressing cell lines. Key steps include:
- Cell Line Selection : Compare drug-resistant (e.g., CH<sup>r</sup>B30) and sensitive (e.g., AuxB1) cell lines to isolate P-gp effects .
- EC50/IC50 Determination : Measure the concentration of this compound required to reduce resistance (e.g., EC50 = 487 nM for paclitaxel accumulation in CH<sup>r</sup>B30 cells) .
- ATPase Activity Assays : Quantify P-gp inhibition via vanadate-sensitive ATPase activity (IC50 = 43 nM) .
- Drug Accumulation Studies : Use fluorescent substrates (e.g., doxorubicin) to track intracellular retention post-Tariquidar treatment .
Q. How do researchers validate this compound’s specificity for P-gp over other ABC transporters like ABCG2 (BCRP)?
- Methodological Answer : Specificity is tested via:
- Competitive Binding Assays : Compare this compound’s binding affinity (Bmax = 275 pM/mg for P-gp) with ABCG2 substrates (e.g., camptothecins). At 1 µM, this compound abolishes ABCG2-mediated resistance, indicating off-target effects at higher concentrations .
- Knockout Models : Use CRISPR/Cas9-engineered ABCG2<sup>-/-</sup> cell lines to isolate P-gp-specific activity .
Advanced Research Questions
Q. How can structural optimization of this compound derivatives improve potency while minimizing cytotoxicity in normal cells?
- Methodological Answer : Structural modifications focus on:
- Pharmacophore Modeling : Use 3D-QSAR and counter-map analysis to retain P-gp-binding moieties (e.g., 5-chlorothienyl in Series I derivatives) while reducing non-specific interactions .
- Cytotoxicity Screening : Compare derivatives (e.g., Series I–V) in normal vs. cancer cell lines. For example, Series I and IV derivatives show higher MDR-reversal efficacy than this compound but lower cytotoxicity .
- In Vivo Stability Tests : Assess metabolic half-life and tissue distribution to optimize bioavailability .
Q. What experimental strategies resolve contradictions in this compound’s dual role as a P-gp inhibitor and substrate?
- Methodological Answer : Address this paradox via:
- Radiolabeled Tracer Studies : Use [<sup>3</sup>H]-Tariquidar to track its efflux kinetics in P-gp+ vs. P-gp- cells, confirming competitive self-inhibition at high concentrations .
- Pharmacokinetic Modeling : Simulate dose-dependent inhibition/substrate dynamics to identify optimal therapeutic windows .
- Clinical Correlation : Compare preclinical data (e.g., Phase I trials showing increased drug retention) with Phase II results (limited clinical efficacy in breast cancer) to refine dosing protocols .
Q. How do researchers reconcile discrepancies in this compound’s IC50 values across different cell models?
- Methodological Answer : Standardize assays by:
- Cell Line Authentication : Verify P-gp expression levels via Western blot or flow cytometry (e.g., EMT6/AR1.0 vs. H69/LX4 cells show 22–150-fold differences in doxorubicin IC50 post-Tariquidar) .
- Assay Normalization : Use internal controls (e.g., verapamil as a reference inhibitor) to calibrate ATPase activity measurements .
- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., serum protein binding) .
Properties
IUPAC Name |
N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H38N4O6/c1-45-33-18-25-14-16-42(23-28(25)19-34(33)46-2)15-13-24-9-11-29(12-10-24)40-38(44)30-20-35(47-3)36(48-4)21-32(30)41-37(43)27-17-26-7-5-6-8-31(26)39-22-27/h5-12,17-22H,13-16,23H2,1-4H3,(H,40,44)(H,41,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGHDPFKSSRQNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4NC(=O)C5=CC6=CC=CC=C6N=C5)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H38N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174746 | |
Record name | Tariquidar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206873-63-4 | |
Record name | Tariquidar | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206873-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tariquidar [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206873634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tariquidar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06240 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tariquidar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TARIQUIDAR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J58862DTVD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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